1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-12-9-15-18-10-13(11-21(15)20-12)19-16(22)17-7-8-23-14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLDIMZBBWGIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with phenoxyethyl isocyanates. The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Anticancer Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. For instance, compounds within this class have been identified as selective inhibitors of various cancer cell lines. A study highlighted that derivatives with modifications at the 6-position of the pyrazolo ring demonstrated significant cytotoxicity against multiple cancer types, suggesting potential as anticancer agents .
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. Notably, it has shown activity against protein kinases, which are critical in cell signaling pathways related to cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in resistant cancer cells .
GIRK Channel Activation
Recent studies have identified related pyrazolo compounds as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels by this compound could have implications for neurological disorders and pain management .
Study on Anticancer Activity
In a high-throughput screening assay involving 32,000 compounds, several pyrazolo derivatives were found to inhibit the growth of PhIP-resistant cancer cells effectively. These findings suggest that modifications in the pyrazolo structure can enhance the selectivity and potency against specific cancer types .
GIRK Channel Study
A series of studies demonstrated that certain derivatives activate GIRK channels with nanomolar potency and improved pharmacokinetic profiles. This activation is associated with enhanced brain distribution and potential therapeutic benefits in treating neurological disorders .
Research Findings Summary
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide.
The reaction mechanism involves protonation of the urea carbonyl (acidic) or nucleophilic hydroxide attack (basic), leading to C-N bond cleavage .
Electrophilic Substitution on the Pyrimidine Ring
The pyrimidine ring undergoes electrophilic substitution at electron-rich positions (e.g., C3 or C5).
Chlorination is critical for further functionalization (e.g., coupling with amines) . Nitration requires careful temperature control to avoid decomposition.
Alkylation and Acylation
The secondary amine in the urea group and pyrimidine N-atoms can undergo alkylation or acylation.
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, Cs₂CO₃, DMF, RT, 12h | Methylated urea derivative | Moderate selectivity |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 1h | Acetylated pyrimidine N-atom | Rapid reaction |
Alkylation at the urea nitrogen is sterically hindered, favoring pyrimidine N-atoms .
Oxidation Reactions
The methyl group on the pyrazole ring and phenoxyethyl chain are susceptible to oxidation.
Oxidation of the methyl group requires strong oxidizing agents but risks over-oxidation .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine.
| Conditions | Products | Catalyst | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 6h | Dihydro-pyrazolo-pyrimidine derivative | 10% Pd/C | 68% |
Reduction increases solubility but may diminish biological activity .
Cross-Coupling Reactions
The chlorinated derivative participates in Suzuki-Miyaura couplings.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C, 12h | Biaryl-substituted pyrazolo-pyrimidine | 78% |
This reaction enables diversification for structure-activity studies .
Key Stability Considerations:
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Core Heterocycle: While the target compound uses a pyrazolo[1,5-a]pyrimidine core, Compound 3 () employs a triazolo[1,5-a]pyrimidine.
- Substituent Effects: Urea vs. Carboxylic Acid: The urea group in the target compound and its methoxyphenyl analog () provides hydrogen-bond donors/acceptors, contrasting with the carboxylic acid in , which offers a charged group at physiological pH. Phenoxyethyl vs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Pyrazolo[1,5-a]pyrimidine core formation : Reacting substituted pyrazole precursors with β-keto esters or nitriles under controlled pH (5–7) and temperature (80–120°C) to optimize cyclization .
- Urea linkage formation : Coupling the pyrazolo-pyrimidine intermediate with 2-phenoxyethyl isocyanate or amine derivatives. Triethylamine or DMF is often used as a catalyst in anhydrous solvents like THF .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core formation | Ethanol | - | 100 | 62–68 | |
| Urea coupling | THF | Triethylamine | 25–40 | 70–75 |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and urea linkage. For example, the methyl group at position 2 of the pyrimidine ring appears as a singlet (~δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 368.16) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Urea carbonyl stretching (1650–1700 cm) and pyrimidine ring vibrations (1500–1600 cm) are diagnostic .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .
Advanced Questions
Q. How can experimental design principles optimize reaction yield and minimize byproducts?
Methodological Answer:
- Factorial Design : Use a 2 factorial approach to test variables (e.g., solvent polarity, temperature, catalyst concentration). For example, varying DMF volume (0.5–2.0 mL) and reaction time (4–12 hours) identifies optimal coupling conditions .
- Response Surface Methodology (RSM) : Models interactions between parameters (e.g., pH and temp) to predict maximum yield .
- Byproduct Analysis : TLC or HPLC monitors side reactions (e.g., hydrolysis of urea to amines). Adjusting stoichiometry (1.2:1 amine:isocyanate ratio) suppresses dimerization .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity Reassessment : Contradictions may arise from impurities (>5%). Re-analyze batches via HPLC-MS and compare with literature retention times .
- Structural Confirmation : X-ray crystallography or NOESY NMR verifies stereochemistry, as minor conformers may alter binding .
- Biological Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate cell line viability (MTT assay) to rule off-target effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Focus on hydrogen bonds between the urea moiety and conserved residues (e.g., Asp 184 in MAPK) .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., phenoxyethyl vs. methyl groups) with IC values to guide structural optimization .
Q. Table 2: Key Computational Parameters
| Method | Software | Key Outputs | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding energy (kcal/mol) | |
| MD Simulation | GROMACS | RMSD, H-bond occupancy | |
| QSAR | MOE | R, pIC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
